molecular formula C20H21N3O5 B3014675 Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate CAS No. 622788-62-9

Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate

Cat. No.: B3014675
CAS No.: 622788-62-9
M. Wt: 383.404
InChI Key: VWHSHDORZFLOOF-UHFFFAOYSA-N
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Description

Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-6-27-20(24)15-10-14(11(2)21-12(15)3)19-23-22-18(28-19)13-7-8-16(25-4)17(9-13)26-5/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHSHDORZFLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an oxadiazole ring and a pyridine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its biological activity through potential interactions with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

  • Antibacterial Activity : this compound has shown promising antibacterial effects against various strains such as Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for effective compounds typically range between 62 to 68 µg/ml .
  • Antifungal Activity : The compound also exhibits antifungal properties against pathogens like Candida albicans and Aspergillus niger, with reported MIC values around 52 to 60 µg/ml .
Microorganism Activity MIC (µg/ml)
Staphylococcus aureusAntibacterial62
Escherichia coliAntibacterial68
Candida albicansAntifungal56
Aspergillus nigerAntifungal58

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Research indicates that oxadiazoles can induce apoptosis in cancer cells through multiple pathways.
  • Case Studies : In vitro studies have shown that derivatives of oxadiazoles can lead to a decrease in cell viability in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Cell Line IC50 (µM)
MCF-70.024 (letrozole)
A5490.020 (cisplatin)

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit considerable antimicrobial properties. Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate has been studied for its effectiveness against resistant bacterial strains. In vitro studies show promising results against pathogens such as Mycobacterium tuberculosis, with reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives.

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The presence of the dimethoxyphenyl group is believed to enhance its biological activity by improving solubility and receptor interaction.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Material Science

Fluorescent Materials
this compound has been utilized in developing fluorescent materials due to its unique electronic properties. The incorporation of the oxadiazole ring enhances fluorescence efficiency, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Polymer Composites
The compound can be integrated into polymer matrices to improve mechanical strength and thermal stability. Research indicates that adding this compound to polymers can enhance their performance in various industrial applications .

Analytical Applications

Chemical Sensors
Due to its ability to interact with various analytes, this compound has been explored for use in chemical sensors. Its selective binding properties allow for the detection of specific ions or molecules in complex mixtures, which is crucial for environmental monitoring and safety applications .

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of this compound showed significant activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for drug development .
  • Cancer Cell Line Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .
  • Development of Fluorescent Sensors : A recent project focused on integrating this compound into polymer films for use as fluorescent sensors revealed enhanced sensitivity and selectivity towards specific metal ions like lead and mercury.

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